N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1220027-24-6
VCID: VC2835909
InChI: InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H
SMILES: CCN(CC)CC1CCCN1.Cl.Cl
Molecular Formula: C9H22Cl2N2
Molecular Weight: 229.19 g/mol

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride

CAS No.: 1220027-24-6

Cat. No.: VC2835909

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride - 1220027-24-6

Specification

CAS No. 1220027-24-6
Molecular Formula C9H22Cl2N2
Molecular Weight 229.19 g/mol
IUPAC Name N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H
Standard InChI Key BOVWNLGUEZPNMJ-UHFFFAOYSA-N
SMILES CCN(CC)CC1CCCN1.Cl.Cl
Canonical SMILES CCN(CC)CC1CCCN1.Cl.Cl

Introduction

Chemical Properties and Structure

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride is classified as a secondary amine due to the presence of two alkyl groups attached to the nitrogen atom, making it an aliphatic amine. This compound features a pyrrolidine ring connected to a diethylamine moiety through a methylene bridge. The dihydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for various laboratory applications. The compound's molecular structure creates unique electronic and steric properties that influence its reactivity and biological interactions.

Basic Physicochemical Properties

The fundamental chemical and physical properties of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride are summarized in the following table:

PropertyValue
CAS Number1220027-24-6
Molecular FormulaC9H22Cl2N2
Molecular Weight229.19 g/mol
IUPAC NameN-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride
Standard InChIInChI=1S/C9H20N2.2ClH/c1-3-11(4-2)8-9-6-5-7-10-9;;/h9-10H,3-8H2,1-2H3;2*1H
Standard InChIKeyBOVWNLGUEZPNMJ-UHFFFAOYSA-N
SMILESCCN(CC)CC1CCCN1.Cl.Cl

The compound contains two nitrogen atoms – one within the pyrrolidine ring and another in the diethylamine group – providing potential hydrogen bonding sites that influence its intermolecular interactions. These structural features contribute to its solubility profile and its ability to form complexes with various biological macromolecules, including proteins and enzymes.

Structural Characteristics

The pyrrolidine ring in N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride adopts a non-planar conformation, typically puckered to minimize torsional strain. This conformational flexibility plays a crucial role in its biological interactions, allowing it to adapt to the binding pockets of various receptors. The presence of the diethylamine group introduces additional conformational possibilities, contributing to the compound's versatility in molecular recognition processes.

Synthesis Methods

The synthesis of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride primarily involves nucleophilic substitution reactions. Several synthetic routes have been developed to produce this compound with high purity and yield, making it accessible for research applications.

Purification and Characterization

Following synthesis, purification techniques such as recrystallization, column chromatography, or distillation may be employed to isolate the pure compound. The dihydrochloride salt is typically formed by treating the free base with hydrogen chloride in an appropriate solvent, resulting in precipitation of the desired product. Characterization methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are commonly used to confirm the structure and purity of the synthesized compound.

Applications in Research

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride has found significant applications in various research domains, particularly in pharmacological studies and drug discovery processes.

Pharmacological Research

This compound is widely used in pharmacological research due to its ability to interact with biological receptors and enzymes. Its applications span across drug discovery and synthesis processes, making it a valuable tool for scientific investigation in biochemistry and medicinal chemistry. The unique structural features of this compound enable it to bind with specific biological targets, potentially modulating their activity and providing insights into their function and regulation mechanisms.

Structure-Activity Relationship Studies

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride serves as an important scaffold in structure-activity relationship (SAR) studies. By modifying different portions of the molecule and evaluating the resulting biological activities, researchers can identify the structural features critical for interaction with specific biological targets. This information guides the design of more potent and selective compounds, accelerating the drug discovery process and enhancing understanding of molecular recognition principles.

Chemical Probe Development

The compound can be utilized as a building block for developing chemical probes that help elucidate biological pathways. These probes can be designed to interact with specific proteins or enzymes, enabling researchers to track their activity, localization, or expression levels. The versatility of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride as a synthetic intermediate makes it valuable for creating diverse chemical tools for biological research.

Chemical Reactions and Mechanism of Action

N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride can participate in various chemical reactions, providing opportunities for derivatization and functionalization.

Typical Reaction Types

This compound can undergo several types of chemical reactions, including nucleophilic substitution and acid-base reactions. As a secondary amine, it exhibits nucleophilic properties, allowing it to react with electrophiles such as alkyl halides, acid chlorides, and aldehydes. These reactions can be leveraged to introduce functional groups or to incorporate the compound into larger molecular structures.

Biological Interactions

The mechanism of action of N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride involves interaction with specific biological targets. The compound's structure enables it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with proteins and receptors. These non-covalent interactions can modulate the activity of target biomolecules, potentially affecting cellular signaling pathways, enzyme catalysis, or other biological processes.

Reactivity Comparison

When compared to structurally related compounds such as 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 65592-36-1) mentioned in search result , N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride demonstrates distinctive reactivity patterns due to differences in the position of functional groups and the presence of additional alkyl substituents. These structural variations influence nucleophilicity, basicity, and steric properties, resulting in unique chemical behavior and biological interactions.

Safety MeasureImplementation
Personal Protective EquipmentUse appropriate gloves, lab coat, safety goggles, and respiratory protection if necessary
Engineering ControlsWork in a well-ventilated area or fume hood
StorageStore in a cool, dry place in tightly closed containers
Spill ResponseUse absorbent material and dispose of according to local regulations
First AidIn case of contact, rinse affected area with water; seek medical attention if necessary

These precautions help minimize the risk of exposure and ensure safe handling of the compound in research environments.

Current Research and Future Perspectives

Research involving N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride continues to evolve, with new applications and insights emerging as scientific techniques advance.

Future Research Directions

Future research involving N-Ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride may focus on several promising directions:

  • Development of novel synthetic methodologies to improve yield and stereoselectivity

  • Investigation of structure-activity relationships to optimize biological activity

  • Exploration of potential therapeutic applications in various disease areas

  • Utilization as a building block for more complex molecules with enhanced properties

  • Application in catalysis and asymmetric synthesis

These research avenues could expand our understanding of the compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and chemical biology.

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